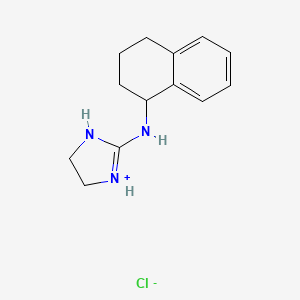

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride

Description

2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride (CAS 522-48-5), also known as tetrahydrozoline hydrochloride, is a synthetic α-adrenergic agonist. It is widely used as a nasal decongestant and in ophthalmic solutions (e.g., Visine, Tyzine) for vasoconstriction . Structurally, it consists of a tetrahydro-naphthyl group linked to an imidazoline ring via an amino group, with a hydrochloride salt. Key physicochemical properties include a melting point of 256–257°C (dec.), high solubility in water and ethanol, and insolubility in diethyl ether . Pharmacologically, it activates α₁ and α₂ receptors, reducing mucosal congestion by constricting blood vessels .

Properties

CAS No. |

5254-29-5 |

|---|---|

Molecular Formula |

C13H18ClN3 |

Molecular Weight |

251.75 g/mol |

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H2,14,15,16);1H |

InChI Key |

FXPPZXZSSBRGQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=[NH+]CCN3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then reacted with imidazole derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in production. Purification processes such as crystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Acid-Base Reactivity

The compound readily participates in acid-base reactions due to its imidazoline core and hydrochloride salt form.

-

Dissociation in Solution : The hydrochloride salt dissociates in aqueous media to release the free base and chloride ions, enabling interactions with biological targets like α-adrenergic receptors.

-

Neutralization : Treatment with strong bases (e.g., NaOH) regenerates the free base form, while reaction with organic acids forms stable complexes .

Hydrolysis Reactions

Hydrolysis under acidic or basic conditions leads to ring opening:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Concentrated HCl, sealed tube | Ethylenediamine derivatives | High | |

| 30% aqueous KOH, reflux | N,N′-Disubstituted ethylenediamines | Moderate |

Mechanistically, protonation of the imidazoline ring under acidic conditions weakens the C–N bond, facilitating cleavage .

Acetylation and Acyl Transfer

The compound undergoes acetylation with acetic anhydride, leading to structural rearrangement:

text2-Benzylimidazoline + Ac₂O → 1,3-Diacetyl-2-benzylideneimidazolidine

This reaction involves a double-bond shift and is catalyzed by mild heating . Similar reactivity is expected for the naphthyl-substituted derivative.

Dehydrogenation to Imidazoles

Catalytic dehydrogenation converts the imidazoline ring to an imidazole:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C | 150–200°C, H₂ atmosphere | 2-(1,2,3,4-Tetrahydro-1-naphthylamino)imidazole |

| Ni | High-pressure H₂ | Same as above |

This reaction is critical for synthesizing aromatic analogs with enhanced stability .

Quaternization with Alkyl Halides

The imidazoline nitrogen reacts with alkyl halides to form quaternary salts:

| Alkyl Halide | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | Solvent-free, 80°C | 1-Methyl-2-(naphthylamino)imidazolinium iodide | 46–96% |

Quaternization enhances solubility and modifies pharmacological activity .

Metal Complexation

The compound acts as a ligand for transition metals, forming stable complexes:

| Metal | Conditions | Complex Structure |

|---|---|---|

| Cu²⁺ | Aqueous ethanol, pH 7 | Octahedral coordination complex |

| Co²⁺ | Methanol, room temperature | Square-planar geometry |

These complexes are studied for catalytic and antimicrobial applications .

Oxidation and Reduction

-

Oxidation : Controlled oxidation with H₂O₂ or iodine/K₂CO₃ modifies the naphthyl moiety, introducing hydroxyl or ketone groups .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the imidazoline ring to an imidazolidine, altering receptor binding affinity .

Ring-Opening with Aroyl Chlorides

Reaction with aroyl chlorides (e.g., benzoyl chloride) opens the imidazoline ring:

text2-(Naphthylamino)imidazoline + PhCOCl → N,N′-Dibenzoylethylenediamine

This reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon .

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-3-ium-2-amine chloride involves its interaction with specific molecular targets. The imidazolium core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Tetrahydrozoline vs. Clonidine : While both are imidazoline derivatives, clonidine’s dichlorophenyl group enhances central α₂ agonism, making it effective for hypertension, unlike tetrahydrozoline’s peripheral vasoconstrictive action .

- Tetrahydrozoline vs. Tramazoline : Tramazoline’s tetrahydro-naphthyl group is attached at the 5,6,7,8-positions, altering receptor binding affinity compared to tetrahydrozoline’s 1,2,3,4-substitution .

Pharmacological Activity

Research Findings :

- Tetrahydrozoline’s α-adrenergic efficacy was demonstrated in animal models, showing rapid vasoconstriction in nasal mucosa .

- Clonidine’s central action reduces norepinephrine release, contrasting with tetrahydrozoline’s localized peripheral effects .

Physicochemical Properties

Notes:

- Tetrahydrozoline’s light sensitivity necessitates opaque packaging .

- Clonidine’s higher log Pow suggests greater lipid permeability, contributing to CNS penetration .

First Aid Measures :

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions between 1,2,3,4-tetrahydro-1-naphthylamine and imidazoline precursors under controlled pH and temperature conditions. Post-synthesis, purification via recrystallization or column chromatography is recommended. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via NMR (e.g., ¹H/¹³C NMR for imidazoline ring protons and aromatic protons) and IR spectroscopy (to detect amine and hydrochloride functional groups) .

Q. How should researchers handle stability challenges during experimental workflows involving this compound?

- Methodological Answer : The compound is light-sensitive and thermally labile. Store in amber vials at 2–8°C under inert atmosphere (argon/nitrogen). Monitor decomposition by tracking HCl gas release (via FTIR or gas chromatography) and periodic HPLC analysis. Avoid incompatible materials like strong oxidizers, as hazardous reactions may produce CO, CO₂, or NOx .

Q. What first-aid measures are critical for accidental exposure in laboratory settings?

- Methodological Answer :

- Inhalation : Immediate removal to fresh air; monitor for respiratory distress and consult a physician.

- Skin/Eye Contact : Flush with copious water (≥15 minutes for eyes) and use pH-neutral soap for skin.

- Ingestion : Do not induce vomiting; administer activated charcoal if advised by poison control.

Always use PPE (gloves, goggles, lab coats) and ensure fume hoods are operational during handling .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities (e.g., receptor binding vs. cytotoxicity) for this compound?

- Methodological Answer : Conduct dose-response assays across multiple cell lines to establish EC₅₀/IC₅₀ values. Cross-validate receptor affinity using radioligand binding assays (e.g., α₂-adrenergic receptors, as structurally related compounds show activity ). Control for batch-to-batch variability by standardizing synthesis protocols and purity validation .

Q. What advanced techniques are recommended for elucidating the compound’s interaction with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Molecular docking simulations (using crystallographic data of homologous receptors) can predict binding sites, followed by mutagenesis studies to validate critical residues .

Q. How can environmental contamination risks be mitigated during large-scale experimental use?

- Methodological Answer : Implement closed-system processing to prevent aerosolization. Use activated carbon filters for effluent treatment to adsorb residual compound. Monitor ecotoxicity via Daphnia magna or Vibrio fischeri bioassays, though current ecotoxicological data are limited .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or cyclodextrin inclusion complexes. For bioavailability, consider prodrug derivatization (e.g., esterification of the imidazoline moiety) or nanoformulation (liposomes) to improve absorption .

Data Gaps and Future Directions

- Critical Data Needs : Log Pow (octanol-water partition coefficient) and vapor pressure data are unavailable, limiting environmental risk assessments. Experimental determination via shake-flask methods or computational QSAR models is advised .

- Toxicological Gaps : Reproductive toxicity and carcinogenicity data are lacking. Follow OECD guidelines for subchronic toxicity studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.